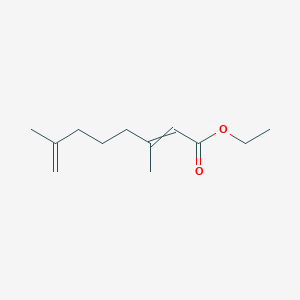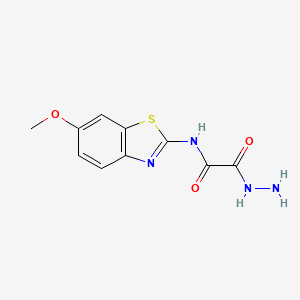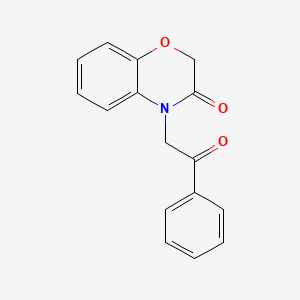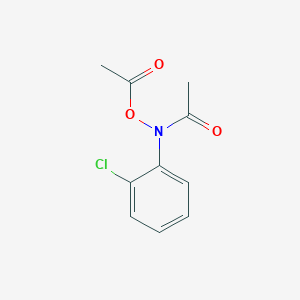
N-(Acetyloxy)-N-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetyloxy)-N-(2-chlorophenyl)acetamide: is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of acetamide, where the nitrogen atom is substituted with an acetyloxy group and a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acetylation of N-(2-chlorophenyl)acetamide: The synthesis of N-(Acetyloxy)-N-(2-chlorophenyl)acetamide can be achieved through the acetylation of N-(2-chlorophenyl)acetamide. This reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Alternative Methods: Another method involves the reaction of 2-chloroaniline with acetic anhydride to form N-(2-chlorophenyl)acetamide, followed by acetylation with acetic anhydride and a catalytic amount of sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: N-(Acetyloxy)-N-(2-chlorophenyl)acetamide can undergo hydrolysis in the presence of water or aqueous acids to yield N-(2-chlorophenyl)acetamide and acetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form N-(2-chlorophenyl)acetamide.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid).
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: N-(2-chlorophenyl)acetamide and acetic acid.
Reduction: N-(2-chlorophenyl)acetamide.
Substitution: Substituted derivatives of N-(2-chlorophenyl)acetamide.
Scientific Research Applications
Chemistry: N-(Acetyloxy)-N-(2-chlorophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or analgesic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-(Acetyloxy)-N-(2-chlorophenyl)acetamide depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to the compound’s activity.
Comparison with Similar Compounds
N-(2-chlorophenyl)acetamide: This compound lacks the acetyloxy group and may have different chemical and biological properties.
N-(Acetyloxy)-N-phenylacetamide: This compound has a phenyl group instead of a 2-chlorophenyl group, which may affect its reactivity and applications.
Uniqueness: N-(Acetyloxy)-N-(2-chlorophenyl)acetamide is unique due to the presence of both the acetyloxy and 2-chlorophenyl groups. These functional groups confer specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
113103-39-2 |
|---|---|
Molecular Formula |
C10H10ClNO3 |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
(N-acetyl-2-chloroanilino) acetate |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)12(15-8(2)14)10-6-4-3-5-9(10)11/h3-6H,1-2H3 |
InChI Key |
PIMGLRPSFYLQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


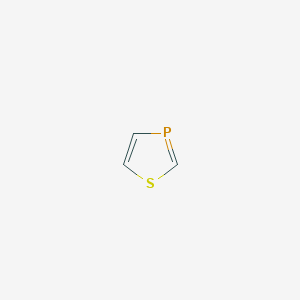

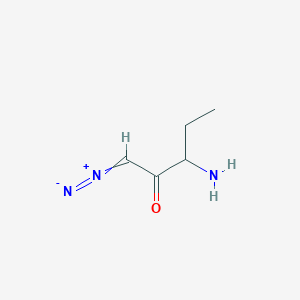
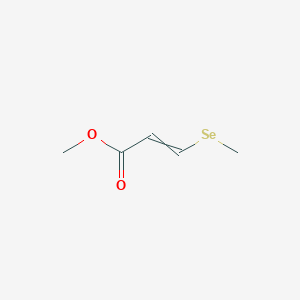
![4-[(4-Methylphenyl)sulfanyl]benzonitrile](/img/structure/B14319626.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)
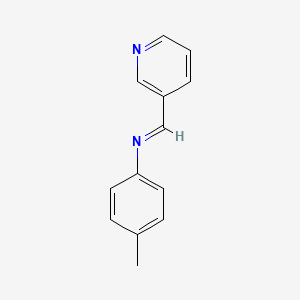

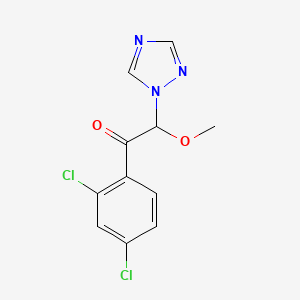
![Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B14319659.png)

